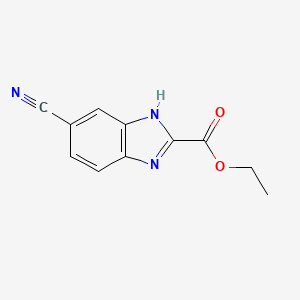
8-Nitroquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Nitroquinoline 1-oxide is a quinoline derivative known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. The compound is characterized by the presence of a nitro group at the 8th position of the quinoline ring, which significantly contributes to its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid. The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and oxidation processes similar to those used in laboratory synthesis. The industrial methods focus on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 8-Nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its genotoxic effects.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium dithionite can be employed.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and various oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
8-Nitroquinoline 1-oxide has a wide range of applications in scientific research:
作用機序
The primary mechanism by which 8-Nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon entering the cell, the compound is metabolized to 4-hydroxyaminoquinoline 1-oxide, which reacts with DNA to form stable adducts. These adducts cause mutations by inducing errors during DNA replication. Additionally, the compound generates reactive oxygen species, leading to oxidative DNA damage .
類似化合物との比較
4-Nitroquinoline 1-oxide: Another nitroquinoline derivative with similar mutagenic properties.
5-Nitroquinoline 1-oxide: Exhibits similar reactivity but differs in the position of the nitro group.
6-Nitroquinoline 1-oxide: Similar in structure but with distinct chemical properties due to the different position of the nitro group.
Uniqueness: 8-Nitroquinoline 1-oxide is unique due to its specific position of the nitro group, which significantly influences its reactivity and biological activity. This positional difference affects the compound’s ability to form DNA adducts and generate reactive oxygen species, making it a valuable tool in mutagenesis and carcinogenesis research .
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H |
InChIキー |
XKMPRDAFNNEZEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


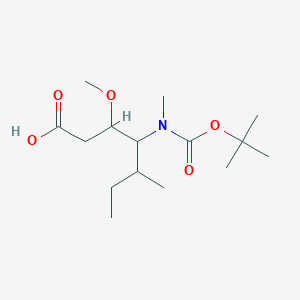
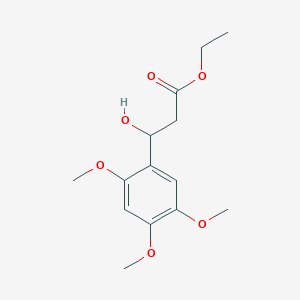
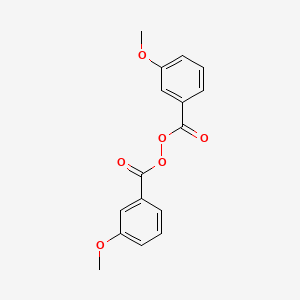


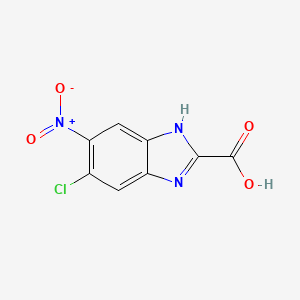
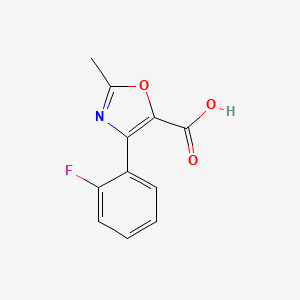

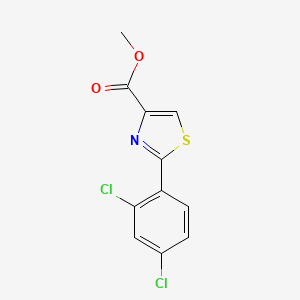


![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)
